Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is a derivative of N-Boc piperazine and has been characterized through various spectroscopic methods, including FT-IR, NMR, and LCMS, as well as single crystal X-ray diffraction analysis .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate involves the esterification of N-Boc piperazine. The process has been optimized to yield the compound with moderate success, and the synthesized compound has been characterized to confirm its structure . Other related compounds have been synthesized through similar methods, such as the condensation reaction between carbamimide and 3-fluorobenzoic acid , and the multi-step synthesis starting from piperidin-4-ylmethanol .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has been determined through X-ray diffraction studies. The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation. The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions . Other related compounds exhibit different molecular conformations and intermolecular interactions, as seen in the crystal structures of similar piperazine derivatives .
Chemical Reactions Analysis
The tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate compound has been used as a starting material or intermediate in various chemical reactions. For instance, it has been used in the synthesis of biologically active compounds, such as benziimidazole derivatives , and as a key intermediate in the synthesis of Vandetanib . The reactivity of the compound is influenced by the presence of the tert-butyl and ethoxy-2-oxoethyl groups, which can participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate have been inferred from spectroscopic data and crystallographic analysis. The compound's molecular geometry, bond lengths, and angles are typical for piperazine-carboxylate structures . The compound's intermolecular interactions, such as hydrogen bonding and crystal packing, have been analyzed through Hirshfeld surface analysis and fingerprint plots . Additionally, the compound's biological activity has been evaluated, showing moderate antibacterial and antifungal activities against several microorganisms .
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has been synthesized and characterized in various studies. Kulkarni et al. (2016) synthesized this compound and its derivatives, characterizing them through spectroscopic methods like FT-IR, NMR, and LCMS. They also conducted single crystal X-ray diffraction analysis to confirm the structures (Kulkarni et al., 2016). Mamat et al. (2012) reported the crystal and molecular structure of this compound, highlighting its typical bond lengths and angles (Mamat et al., 2012).
Biological Evaluation
The compound and its derivatives have shown potential in biological applications. The study by Kulkarni et al. (2016) evaluated the antibacterial and antifungal activities of these compounds against several microorganisms, finding moderate activity (Kulkarni et al., 2016). Sanjeevarayappa et al. (2015) also synthesized a derivative and assessed its antibacterial and anthelmintic activity, observing moderate effects (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
In the field of materials science, the compound has been investigated for its anticorrosive properties. Praveen et al. (2021) studied the anticorrosive activity of a novel heterocyclic compound derived from tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate on carbon steel in corrosive media. Their results indicated high inhibition efficiency, revealing the compound's potential in protecting metal surfaces from corrosion (Praveen et al., 2021).
Molecular Structure Analysis
Further research has been conducted on the crystal structure of this compound and its derivatives. Gumireddy et al. (2021) discussed its novel chemistry, focusing on its potential pharmacological applications due to its unique molecular structure (Gumireddy et al., 2021). Additionally, Yang et al. (2021) performed density functional theory calculations to understand its molecular electrostatic potential and frontier molecular orbitals, providing insights into its stability and molecular conformations (Yang et al., 2021).
Future Directions
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . Due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRNREIEPIQCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624743 | |
Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
CAS RN |
209667-59-4 | |
Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.